3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol
Description
Properties
IUPAC Name |
3-[[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O/c18-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)19)22-17(21-15)20-8-3-9-23/h1-2,4-7,10,23H,3,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKGXPVPDJNYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Propanol Group: The final step involves the attachment of the propanol group through a nucleophilic substitution reaction with an appropriate alkyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol is primarily researched for its potential as a therapeutic agent:
-
Anticancer Activity : Studies indicate that this compound may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in cancer cells. In vitro assays have shown promising results against various cancer cell lines, particularly glioblastoma (U87) with an IC50 value of 15 µM.
Table 1: Anticancer Activity Data
Compound Cell Line Tested IC50 (µM) Mechanism This compound U87 (Glioblastoma) 15 Apoptosis induction Other Quinazolines Various Varies Kinase inhibition
Antimicrobial Properties
The compound exhibits potential antimicrobial activity, which is being investigated against various pathogens. Research has shown that certain derivatives within the quinazoline family possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition Studies
The compound is also explored for its role as an enzyme inhibitor, particularly in cancer research. Its structural modifications can enhance binding affinity to specific molecular targets, potentially leading to effective treatments for various diseases.
Material Science Applications
In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials and pharmaceuticals, contributing to advancements in chemical research and development.
Mechanism of Action
The mechanism of action of 3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may act by interfering with signal transduction pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among related quinazoline derivatives include halogen substitution (Br vs. Cl), aryl group modifications at position 4, and side-chain alterations. Below is a comparative analysis:
Table 1: Comparative Data for Selected Quinazoline Derivatives
*Estimated using substituent contribution methods.
- Halogen Effects : Bromine at position 6 (target compound) increases molecular weight and lipophilicity (logP ~3.5) compared to chlorine (logP ~2.8 in ). Bromine’s larger atomic radius and electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
- Side Chain: The aminopropanol group is conserved across analogs, suggesting its role in solubility and hydrogen-bond interactions.
Computational Insights
- DFT Studies : The bromine substituent in the target compound likely lowers the HOMO-LUMO gap compared to chlorine, increasing reactivity (as per gradient-corrected density-functional theory in ).
Biological Activity
3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds known for their significant pharmacological properties. They have been extensively studied for their roles in cancer therapy, antimicrobial activity, and as enzyme inhibitors. The specific compound this compound is particularly interesting due to its structural modifications that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid with formamide, followed by cyclization.
- Amination : The introduction of the amino group is performed via nucleophilic substitution reactions.
- Attachment of the Propanol Group : The final step involves attaching the propanol group through nucleophilic substitution with an appropriate alkyl halide.
Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit potent anticancer properties. For instance, studies have shown that this compound may inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrate that this compound can induce apoptosis in cancer cells, potentially by disrupting critical signaling pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | U87 (Glioblastoma) | 15 | Apoptosis induction |
| Other Quinazolines | Various | Varies | Kinase inhibition |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. It exhibits activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. The presence of bromine and chlorine substituents appears to enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity Data
| Compound | Organism Tested | Zone of Inhibition (cm) |
|---|---|---|
| This compound | E. coli | 1.5 |
| Other Quinazolines | S. aureus | 1.2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : It acts as an inhibitor for various kinases involved in cell signaling and proliferation.
- Signal Transduction Interference : The compound may disrupt normal signaling pathways, leading to apoptosis in cancer cells.
- Microbial Growth Inhibition : By targeting bacterial cell wall synthesis or function, it inhibits the growth of pathogens.
Case Studies
Several studies have explored the biological effects of similar quinazoline derivatives:
- Cytotoxicity Studies : A study demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against glioblastoma cells at micromolar concentrations, suggesting a potential for targeted cancer therapies .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of quinazoline derivatives against various microbial strains, showing significant zones of inhibition comparable to standard antibiotics .
Q & A
Q. Optimization Table :
| Parameter | Example Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF vs. isopropanol | 80 vs. 70 | |
| Catalyst | Et₃N vs. DIPEA | 85 vs. 90 | |
| Temperature | 90°C (2h) vs. 130°C (3h) | 80 vs. 75 |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and alcohol protons (δ 4.0–5.0 ppm) .
- IR Spectroscopy : Stretching frequencies for N-H (3090–3300 cm⁻¹), C=O (1705 cm⁻¹), and C-Br (528 cm⁻¹) validate functional groups .
- TLC/HPLC : Monitor reaction progress using ethyl acetate/heptane mobile phases (Rf ~0.5) .
How can computational methods predict noncovalent interactions and electron density distribution?
Q. Advanced
- Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. This guides derivatization for enhanced bioactivity .
- Noncovalent Interaction (NCI) Plots : Visualize van der Waals forces and hydrogen bonds using electron density gradients (e.g., between the quinazoline core and protein targets) .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), focusing on bromine’s polarizability for affinity improvements .
How can contradictory bioactivity data across studies be resolved?
Advanced
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer tests) and controls (e.g., doxorubicin) .
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to confirm potency thresholds .
- Metabolic Stability Tests : Assess hepatic microsome degradation to rule out false negatives .
What in vitro assays are recommended for evaluating antimicrobial and anticancer activity?
Q. Basic
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549), with IC₅₀ values ≤50 µM indicating promise .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation .
How do structural modifications (e.g., halogen substitution) impact bioactivity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Bromo vs. Chloro : Bromine’s larger atomic radius enhances hydrophobic interactions in kinase binding pockets, improving IC₅₀ by ~30% .
- Amino-Propanol Chain : Extending the chain length increases solubility but may reduce membrane permeability .
- Quinazoline Core : Fluorine substitution at position 6 improves metabolic stability but reduces potency .
Q. SAR Optimization Workflow :
Synthesize analogs with varied substituents.
Test in standardized bioassays.
Perform QSAR modeling to identify critical descriptors (e.g., logP, polar surface area) .
What strategies validate crystallographic data for this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-Br ≈ 1.9 Å) and confirm stereochemistry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) using CrystalExplorer .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
